molecular formula C19H20ClN3O B2538963 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea CAS No. 898414-77-2

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea

Cat. No. B2538963
CAS RN: 898414-77-2
M. Wt: 341.84
InChI Key: PDIDYAMAKVKIBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2-(2-pyridine)ethanol, a compound with hypocholesteremic effects, involves intraperitoneal administration in rats and is found to be a major urinary metabolite . Similarly, 1-aryl-3-(2-chloroethyl) ureas are synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea derivatives in synthesizing potential anticancer agents .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. For example, the anion coordination chemistry of protonated urea-based ligands, such as N-(2,4-dimethylphenyl)-N'-(3-pyridyl)urea, shows a rich variety of hydrogen bond motifs, which are essential for their interaction with anions . This suggests that the molecular structure of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea would also exhibit specific bonding patterns that could influence its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of urea derivatives with other chemicals can lead to the formation of complexes or metabolites with distinct properties. For instance, the reaction of protonated urea-based ligands with inorganic oxo-acids results in the formation of adducts with various anions, influenced by the presence of water molecules and the solvent environment . This indicates that 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea could also participate in chemical reactions that form complexes with biological or inorganic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as their vibrational modes, HOMO-LUMO gap, and electrostatic potential maps, are critical for understanding their function and potential applications. For example, a novel chalcone derivative exhibits significant electro-optic properties, with a HOMO-LUMO gap of approximately 4 eV and high static and dynamic polarizability, indicating its potential use in optoelectronic device fabrications . Similarly, the molecular docking study of a pyrazole urea derivative suggests inhibitory activity against kinesin spindle protein due to its molecular structure and electrostatic potential . These findings imply that 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea could also possess unique physical and chemical properties that may be explored for various applications.

Scientific Research Applications

Anion Coordination Chemistry

The anion coordination chemistry of urea-based ligands, including those similar to 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea, has been explored. Protonated urea ligands have shown the ability to bind with inorganic oxo-acids, forming adducts with anions like perchlorate. These complexes exhibit diverse hydrogen bond motifs, which are significant for understanding the interaction between ureas and anions in various chemical contexts (Wu et al., 2007).

Nonlinear Optical Properties

The electronic, optical, and nonlinear optical properties of chalcone derivatives, structurally related to 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea, have been studied using computational methods. These materials exhibit significant second and third harmonic generation efficiencies, indicating their potential applications in optoelectronic device fabrication (Shkir et al., 2018).

Allosteric Antagonist Effects on CB1 Receptors

The compound 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), closely related to the chemical , has been identified as a cannabinoid CB1 receptor allosteric antagonist. Its effects on CB1 ligand-mediated modulation of neuronal excitability have been investigated, providing insights into the therapeutic potential of allosteric antagonism in treating central nervous system diseases (Wang et al., 2011).

Structural Analysis

The crystal structure of compounds structurally similar to 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea has been analyzed, revealing intricate details about the molecular conformation and interactions. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in various scientific fields (Cho et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-13-5-10-17(12-14(13)2)23(18-4-3-11-21-18)19(24)22-16-8-6-15(20)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIDYAMAKVKIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea

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